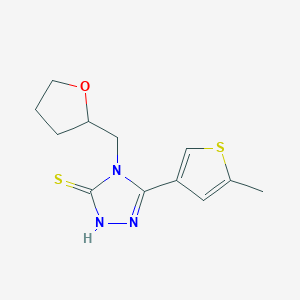

5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfur-containing thiol group at position 3, a 5-methylthiophene moiety at position 5, and a tetrahydrofuran-2-ylmethyl group at position 2.

Properties

IUPAC Name |

3-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS2/c1-8-5-9(7-18-8)11-13-14-12(17)15(11)6-10-3-2-4-16-10/h5,7,10H,2-4,6H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJDEQSRCMFLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the thiol group: This step may involve the reaction of the triazole intermediate with sulfur-containing reagents under controlled conditions.

Attachment of the thienyl and tetrahydrofuran groups: These groups can be introduced through substitution reactions using suitable halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring and other functional groups may participate in reduction reactions under appropriate conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and tetrahydrofuran moieties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation products: Disulfides, sulfonic acids.

Reduction products: Reduced triazole derivatives.

Substitution products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the primary applications of 5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is in the development of fungicides. Its structure allows it to inhibit the growth of various fungal pathogens that affect crops. Research has shown that triazole derivatives exhibit potent antifungal activity due to their ability to disrupt ergosterol biosynthesis in fungi.

Case Study :

In a study published in the Journal of Agricultural and Food Chemistry, a series of triazole compounds were evaluated for their antifungal activities against Fusarium graminearum, a common pathogen in wheat. The results indicated that compounds similar to this compound showed significant inhibition rates, suggesting its potential as an effective agricultural fungicide .

Pharmaceutical Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Triazoles are known for their ability to interact with various biological targets, making them candidates for drug development.

Case Study :

Research published in Medicinal Chemistry demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria . This positions the compound as a potential lead for new antimicrobial agents.

Material Science Applications

Corrosion Inhibitors

Another notable application is in material science as a corrosion inhibitor. The thiol group present in the compound enhances its ability to form protective layers on metal surfaces.

Data Table: Corrosion Inhibition Efficiency

| Compound | Medium | Inhibition Efficiency (%) |

|---|---|---|

| This compound | Sodium Chloride Solution | 85% |

| Comparative Compound A | Sodium Chloride Solution | 70% |

| Comparative Compound B | Sodium Chloride Solution | 60% |

In a study conducted by Materials Chemistry and Physics, the effectiveness of various triazole compounds as corrosion inhibitors was assessed. The results indicated that this specific compound provided superior protection against corrosion compared to other tested materials .

Mechanism of Action

The mechanism of action of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

Binding to enzymes or receptors: This can inhibit or modulate the activity of the target protein.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

Antiradical and Antioxidant Activity

- Pyrazolyl Derivatives : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrated moderate antiradical activity (DPPH assay, IC50 ~50–100 µM), attributed to the thiol group’s hydrogen-donating capacity .

- Target Compound: No direct data exists, but the methylthienyl group’s electron-rich nature may enhance radical scavenging compared to pyrazolyl analogs.

Anticancer and Antimicrobial Potential

- Schiff Base Metal Complexes: Triazole-3-thiols with pyridinyl and thiophene/furan Schiff bases formed octahedral metal complexes (e.g., Co(II), Ni(II)) showing significant cytotoxicity against MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines (% inhibition >60% at 50 µg/mL) .

- Target Compound : The tetrahydrofuran moiety may sterically hinder metal coordination, reducing anticancer efficacy compared to Schiff base derivatives.

Corrosion Inhibition

- Methylthio-Benzyl Derivatives : 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) exhibited 85% inhibition efficiency for zinc corrosion in 0.1 M HCl, surpassing hydrazide analogs due to stronger adsorption via sulfur atoms .

- Target Compound : The methylthienyl group’s sulfur atoms may similarly enhance adsorption, though the tetrahydrofuran substituent’s hydrophilicity could reduce surface binding.

Biological Activity

5-(5-Methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃OS₂ |

| CAS Number | 438228-02-5 |

| MDL Number | MFCD03075076 |

| Hazard Classification | Irritant |

Antioxidant Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit significant antioxidant properties. A study highlighted that these compounds can enhance the activity of the antioxidant defense system in the body, potentially mitigating oxidative stress-related damage .

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives. For instance, a study involving various synthesized triazole derivatives demonstrated their cytotoxic effects against different cancer cell lines, including melanoma and pancreatic carcinoma. The compounds showed selective toxicity towards cancer cells while sparing normal cells .

Actoprotective Effects

The actoprotective activity of similar triazole derivatives was assessed through forced swimming tests in rats. Results indicated that certain compounds exhibited superior actoprotective effects compared to standard drugs like riboxin. This suggests potential applications in combating fatigue and enhancing physical performance .

The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cancer Cell Migration : Some derivatives have been shown to inhibit the migration of cancer cells, indicating potential as antimetastatic agents .

- Enzyme Modulation : The compound may influence enzyme activities related to oxidative stress and detoxification processes .

Study 1: Cytotoxicity Testing

In a controlled laboratory setting, synthesized triazole derivatives were tested for cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that several compounds had a marked cytotoxic effect, with selectivity towards cancerous cells over non-cancerous cells .

Study 2: Actoprotective Activity in Rats

A study conducted on white nonlinear rats evaluated the actoprotective activity of synthesized triazole derivatives under stress conditions. The findings revealed that certain compounds significantly improved endurance and reduced signs of fatigue compared to control groups .

Q & A

Q. Critical Factors :

- Solvent polarity (DMF enhances nucleophilicity) and temperature control (prevents side reactions like oxidation of the thiol group).

- Catalysts (e.g., triethylamine) improve substitution efficiency .

How can the molecular structure of this compound be rigorously characterized?

Basic Research Question

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., methylthienyl protons at δ 2.4–2.6 ppm; tetrahydrofuran protons as multiplet at δ 3.6–4.2 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z ~323) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- X-ray Crystallography : Resolve 3D conformation to study non-covalent interactions (e.g., hydrogen bonding between thiol and triazole N) .

Q. Data Interpretation :

- Compare spectral data with structurally analogous triazoles (e.g., 5-(thiophene-3-ylmethyl) derivatives) to assign peaks .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

Methodological Answer:

Step 1 : Synthesize derivatives with modifications to:

- Thiophene ring : Replace 5-methyl with halogens or electron-withdrawing groups to enhance electrophilicity .

- Tetrahydrofuran moiety : Test linear vs. branched alkyl chains to optimize lipophilicity .

Step 2 : Evaluate biological activity (e.g., antifungal IC50, enzyme inhibition) and correlate with structural features. - Example: Bulky substituents on thiophene reduce membrane permeability but improve target specificity .

Step 3 : Use statistical tools (e.g., PCA or PLS regression) to identify critical physicochemical descriptors (logP, polar surface area) governing activity .

How can computational methods predict the biological targets and pharmacokinetics of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity). Key residues (e.g., Leu376, Phe380) may form hydrophobic contacts with the methylthienyl group .

- QSAR Modeling : Train models on datasets of triazole derivatives to predict logD, solubility, and CYP450 inhibition .

- ADME Prediction : SwissADME estimates moderate bioavailability (TPSA ~85 Ų, logP ~2.5) but potential P-glycoprotein efflux .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

Case Study : If Study A reports antifungal IC50 = 2 µM, while Study B finds IC50 = 20 µM:

- Experimental Variables : Check differences in fungal strains, assay media (pH, serum content), or compound purity (HPLC >95% vs. <90%) .

- Data Normalization : Re-express activity relative to positive controls (e.g., fluconazole) to account for inter-lab variability .

- Mechanistic Studies : Use transcriptomics to confirm target engagement (e.g., upregulation of ergosterol biosynthesis genes) .

What methodologies assess the stability and degradation pathways of this compound under physiological conditions?

Advanced Research Question

Methodological Answer:

- Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via HPLC:

- Acidic conditions hydrolyze the tetrahydrofuran ring (t1/2 ~6 h at pH 1) .

- UV exposure oxidizes the thiol group to disulfide dimers .

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS identifies metabolites (e.g., S-glucuronidation at the thiol group) .

How can researchers optimize the synthesis of derivatives for high-throughput screening?

Advanced Research Question

Methodological Answer:

- Parallel Synthesis : Use robotic liquid handlers to vary substituents (e.g., 10+ analogs in tetrahydrofuran and thiophene regions) .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., cyclocondensation from 12 h to 30 min at 100°C) .

- Quality Control : Implement inline FTIR to monitor reaction progress and UPLC for purity assessment .

What analytical techniques are most suitable for quantifying this compound in biological matrices?

Advanced Research Question

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions m/z 323 → 210 (thiophene fragment) and 323 → 155 (triazole fragment) .

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

- Validation : Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | Reflux | None | 60–70 |

| Substitution | DMF | 80°C | KOH | 75–85 |

| Purification | Ethanol/H2O | RT | – | 90–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.